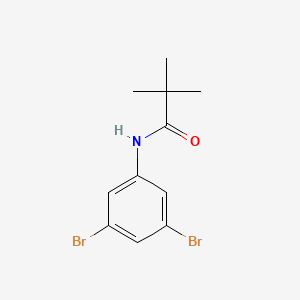

N-(3,5-Dibromophenyl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dibromophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2NO/c1-11(2,3)10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRDVBBRQWCCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674364 | |

| Record name | N-(3,5-Dibromophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-74-7 | |

| Record name | N-(3,5-Dibromophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3,5-Dibromophenyl)pivalamide CAS number

An In-depth Technical Guide to N-(3,5-Dibromophenyl)pivalamide

Introduction

This compound, identified by CAS Number 1020252-74-7, is a halogenated aromatic amide that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its structure, featuring a dibrominated phenyl ring coupled with a sterically hindered pivalamide group, offers a unique combination of stability, reactivity, and conformational rigidity. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications, particularly for researchers and professionals engaged in drug discovery and materials science. The presence of two bromine atoms provides reactive handles for sequential, site-selective functionalization, while the bulky pivaloyl moiety can serve as a robust protecting group or a conformational control element. This document will elucidate the causality behind its synthetic protocols and its potential as a versatile molecular scaffold.

Core Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its effective application. This compound is a solid at room temperature, and its key identifiers and properties are summarized below. Proper storage in a dry, refrigerated environment (2-8°C) is recommended to ensure long-term stability.[2][3]

| Property | Value | Source |

| CAS Number | 1020252-74-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃Br₂NO | [1][2][4] |

| Molecular Weight | 335.04 g/mol | [1][2][3] |

| IUPAC Name | N-(3,5-dibromophenyl)-2,2-dimethylpropanamide | [1] |

| Synonyms | This compound | [1][3] |

| Storage | Sealed in dry, 2-8°C | [2][3] |

| SMILES | CC(C)(C)C(=O)NC1=CC(Br)=CC(Br)=C1 | [1] |

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound involves the nucleophilic acyl substitution reaction between 3,5-dibromoaniline and pivaloyl chloride.[1] This reaction is a cornerstone of amide bond formation in organic synthesis.

Reaction Mechanism and Causality

The synthesis proceeds via the attack of the nucleophilic amine group of 3,5-dibromoaniline on the electrophilic carbonyl carbon of pivaloyl chloride.[6] A non-nucleophilic base, such as triethylamine or pyridine, is crucial. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is essential for two reasons:

-

It prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

It drives the reaction equilibrium towards the product side, ensuring a high yield.

The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is deliberate. These solvents effectively dissolve the reactants without participating in the reaction, providing a stable medium for the transformation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for N-acylation.[7]

Materials:

-

Pivaloyl Chloride (1.05 eq)[6]

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dibromoaniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the aniline is fully dissolved.

-

Cooling: Cool the flask to 0°C using an ice-water bath. This is critical to control the initial exotherm of the reaction upon addition of the acyl chloride.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.

-

Acylation: Add pivaloyl chloride (1.05 eq) dropwise to the stirring solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes excess triethylamine, while the bicarbonate wash removes any unreacted pivaloyl chloride and residual acid.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Strategic Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, its structure is highly relevant to drug development. The dibromophenyl motif is a common feature in molecules designed to target complex biological systems. The bromine atoms serve as versatile handles for introducing further molecular complexity via metal-catalyzed cross-coupling reactions.

Key Potential Applications:

-

Scaffold for Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted phenyl ring as a core binding element. The bromine atoms can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling to explore the chemical space around a kinase active site.[10]

-

Intermediate for Immunotherapy Agents: The discovery of inhibitors for targets like Indoleamine 2,3-dioxygenase (IDO1) has involved scaffolds containing bromophenyl groups, which are later functionalized to optimize potency and pharmacokinetic properties.[11]

-

Precursor to Complex Heterocycles: The amide and bromo-groups can be used in concert to direct lithiation or participate in intramolecular cyclization reactions, providing access to novel heterocyclic systems.

The diagram below illustrates the central role of this compound as a platform for diversification.

Caption: Diversification potential of the this compound scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. This compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for chemical innovation. Its synthesis is straightforward and high-yielding, relying on fundamental and well-understood organic chemistry principles. The true value of this molecule lies in its potential for diversification, offering two distinct and reactive sites for the construction of complex molecular architectures. For scientists in drug discovery, it represents a valuable starting point for library synthesis and the development of novel therapeutics targeting a wide range of diseases.

References

-

This compound Chemical Details. Pharmaffiliates. [Link]

-

O-Pivaloyl-N-Boc-hydroxylamine. Organic Syntheses. [Link]

-

3,5-Dibromoaniline Compound Summary. PubChem, National Institutes of Health. [Link]

-

Pivaloyl chloride. Wikipedia. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)... Journal of Medicinal Chemistry via PubMed. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank via MDPI. [Link]

-

N-(2-bromo-3-chlorophenyl)pivalamide Compound Summary. PubChem, National Institutes of Health. [Link]

-

Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles... Molecules via NIH. [Link]

-

Discovery and development of a novel N-(3-bromophenyl)-... European Journal of Medicinal Chemistry via PubMed. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Pharmaceuticals via MDPI. [Link]

- Preparation method of 3,5-dibromopyridine-N-oxide.

-

Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist... Journal of Medicinal Chemistry via PubMed. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan)... Journal of Medicinal Chemistry via ResearchGate. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide... European Journal of Medicinal Chemistry via PubMed. [Link]

Sources

- 1. 1020252-74-7 | this compound - AiFChem [aifchem.com]

- 2. 1020252-74-7|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 1020252-74-7 [m.chemicalbook.com]

- 6. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3,5-Dibromoaniline synthesis - chemicalbook [chemicalbook.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3,5-Dibromophenyl)pivalamide: Properties, Synthesis, and Applications

Introduction

N-(3,5-Dibromophenyl)pivalamide is a halogenated aromatic amide that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features—a sterically hindered pivaloyl group, a stable amide linkage, and two reactive bromine atoms on the phenyl ring—make it a compound of significant interest for researchers in medicinal chemistry and materials science. The strategic placement of the bromine atoms at the meta-positions allows for regioselective functionalization, primarily through cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and potential applications of this compound. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its handling and strategic utilization in synthetic workflows.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its core properties are summarized below, providing a foundational dataset for experimental design and safety assessment. The bulky tert-butyl group of the pivalamide moiety significantly influences its solubility and crystalline nature, often imparting favorable handling characteristics compared to less substituted amides.

| Property | Value | Source(s) |

| CAS Number | 1020252-74-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃Br₂NO | [1][4] |

| Molecular Weight | 335.04 g/mol | [2][3] |

| IUPAC Name | N-(3,5-dibromophenyl)-2,2-dimethylpropanamide | [1] |

| Synonyms | This compound | [1][5] |

| Appearance | White to off-white solid (typical) | [3] |

| Storage | Sealed in dry, 2-8°C | [2][3] |

| SMILES | CC(C)(C)C(=O)NC1=CC(Br)=CC(Br)=C1 | [1] |

| InChI Key | FQRDVBBRQWCCSC-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing this compound is the acylation of 3,5-dibromoaniline with pivaloyl chloride.[1] This is a classic nucleophilic acyl substitution reaction, valued for its efficiency and high yields.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine group of 3,5-dibromoaniline on the highly electrophilic carbonyl carbon of pivaloyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline, which would render it non-nucleophilic. The steric hindrance from the pivaloyl group does not significantly impede the reaction with the unhindered aniline nitrogen.

General Experimental Protocol

This protocol is a representative example based on standard amide coupling procedures.

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-dibromoaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, like triethylamine (1.1-1.2 eq), to the solution and stir until all solids dissolve. Cool the mixture to 0°C using an ice bath.

-

Acylation: Add pivaloyl chloride (1.05 eq) dropwise to the stirring solution over 15-30 minutes.[6] The formation of a precipitate (triethylammonium chloride) is typically observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data must be obtained for each synthesized batch, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. Researchers should expect the following key features:

-

¹H NMR:

-

A sharp singlet integrating to 9 protons around δ 1.3 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

-

A singlet in the δ 7.5-8.0 ppm region corresponding to the amide N-H proton.

-

Two aromatic signals in the δ 7.5-8.0 ppm region. One signal (a triplet or narrowly split singlet, t, J ≈ 1.5-2.0 Hz) corresponds to the H4 proton, and the other signal (a doublet, d, J ≈ 1.5-2.0 Hz) corresponds to the two equivalent H2/H6 protons.

-

-

¹³C NMR:

-

Signals corresponding to the tert-butyl group: a quaternary carbon around δ 40 ppm and the methyl carbons around δ 27 ppm.

-

A carbonyl carbon (C=O) signal in the downfield region, typically δ 175-178 ppm.

-

Four aromatic carbon signals, including two C-Br bearing carbons (ipso-carbons) which will appear around δ 120-125 ppm.

-

-

FT-IR (ATR):

-

A sharp N-H stretch around 3300 cm⁻¹.

-

A strong C=O (Amide I band) stretch at approximately 1660-1680 cm⁻¹.

-

An N-H bend (Amide II band) around 1520-1540 cm⁻¹.

-

C-H stretches from the alkyl and aromatic groups just below and above 3000 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with three major peaks for the molecular ion [M, M+2, M+4] in an approximate 1:2:1 ratio.

-

Reactivity and Applications in Drug Development

The true utility of this compound lies in its potential for downstream functionalization, making it a strategic intermediate in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise installation of aryl, alkynyl, vinyl, or amino groups, respectively. The pivalamide group is robust and stable under these conditions. This reactivity is critical in drug discovery for generating libraries of analogues for structure-activity relationship (SAR) studies. For instance, similar dibrominated aromatic scaffolds are used to synthesize inhibitors targeting kinases or other enzymes in oncology and inflammatory diseases.[7]

Directed Ortho-Metalation (DoM)

While the bromine atoms are the most obvious reactive handles, the amide group can potentially act as a directing group for ortho-lithiation. However, this is often challenging due to the steric bulk of the pivaloyl group and the competing reactivity at the bromine sites (lithium-halogen exchange). Careful selection of organolithium reagents and conditions would be required to explore this synthetic route.

Role as a Synthetic Intermediate

This compound serves as a precursor for molecules where a 3,5-disubstituted aniline core is required. The pivalamide can be hydrolyzed under harsh acidic or basic conditions to reveal the free amine after the desired modifications have been made to the aromatic ring. This "protecting group" strategy, however, is less common due to the high stability of the pivalamide. More frequently, the entire N-(pivaloyl)-phenyl moiety is incorporated into the final target molecule. Its presence can enhance metabolic stability by sterically shielding the amide bond from enzymatic cleavage and can improve pharmacokinetic properties by increasing lipophilicity. Many advanced pharmaceutical intermediates contain similar substituted amide motifs.[8][9][10]

Potential Application Workflow

Caption: Synthetic utility of the title compound in building complex molecules.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed synthetic intermediate. Its combination of a stable, sterically significant amide group and two versatile bromine handles provides a robust platform for constructing complex, polysubstituted aromatic compounds. For drug development professionals, its value lies in its capacity to serve as a core scaffold for generating diverse molecular libraries with potential applications in various therapeutic areas. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in research and development.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Saeed, S., et al. (2021). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for tert-Butyl pivaloyloxy carbamate. Retrieved January 7, 2026, from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Pivaloyl chloride. Retrieved January 7, 2026, from [Link]

-

Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved January 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of pivaloyl chloride. Retrieved January 7, 2026, from [Link]

-

MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available at: [Link]

-

ResearchGate. (2021). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Material Science Research India. Available at: [Link]

-

European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

-

Journal of Medicinal Chemistry. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. Available at: [Link]

-

MDPI. (2024). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. Pharmaceuticals. Available at: [Link]

-

European Journal of Medicinal Chemistry. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)-3,5-dinitrobenzamide. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). N-(2-bromo-3-chlorophenyl)pivalamide. Retrieved January 7, 2026, from [Link]

Sources

- 1. 1020252-74-7 | this compound - AiFChem [aifchem.com]

- 2. 1020252-74-7|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 1020252-74-7 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to the Molecular Structure of N-(3,5-Dibromophenyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(3,5-Dibromophenyl)pivalamide is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the Schotten-Baumann reaction is presented, along with an in-depth analysis of the reaction mechanism. The guide further elucidates the expected spectroscopic and crystallographic features of the molecule, drawing upon data from closely related analogues to provide a robust predictive model. This document serves as a vital resource for researchers seeking to synthesize, characterize, and utilize this compound in their scientific endeavors.

Introduction

This compound, with the CAS Number 1020252-74-7, is a synthetic organic compound characterized by a pivalamide group attached to a 3,5-dibrominated phenyl ring.[1][2][3][4] The presence of two bromine atoms on the aromatic ring, coupled with the sterically bulky tert-butyl group of the pivaloyl moiety, imparts unique electronic and steric properties to the molecule. These features make it an intriguing candidate for investigation in drug discovery, where halogenated aromatic compounds are known to exhibit a range of biological activities, and in materials science, where such structures can influence crystal packing and material properties. This guide offers a deep dive into the molecular architecture of this compound, providing the foundational knowledge necessary for its application in advanced research.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are central to its chemical behavior and potential applications.

Core Structure and Nomenclature

-

IUPAC Name: N-(3,5-dibromophenyl)-2,2-dimethylpropanamide[2]

-

Synonyms: this compound

The molecule consists of a central amide linkage connecting a 3,5-dibromophenyl group to a pivaloyl group. The dibromophenyl ring is an electron-withdrawing system due to the inductive effect of the bromine atoms. The pivaloyl group, with its tert-butyl substituent, introduces significant steric hindrance around the amide bond.

Predicted Physicochemical Properties

A summary of key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃Br₂NO | [1][2][3][4] |

| Molecular Weight | 335.04 g/mol | [1][2][3][4] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Not experimentally determined in available literature | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | General knowledge |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the acylation of 3,5-dibromoaniline with pivaloyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds readily under basic conditions.

Reaction Scheme

Caption: Schotten-Baumann reaction mechanism workflow.

The causality behind the experimental choices is as follows:

-

Choice of Solvent: A non-polar aprotic solvent like dichloromethane is ideal as it readily dissolves both the amine and the acyl chloride without participating in the reaction.

-

Role of the Base: An aqueous solution of a base, such as sodium hydroxide, or an organic base like pyridine is used to scavenge the HCl produced. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

This protocol is based on established Schotten-Baumann reaction procedures for aromatic amines. [1] Materials:

-

3,5-Dibromoaniline

-

Pivaloyl Chloride

-

Dichloromethane (DCM), anhydrous

-

Pyridine or 10% aqueous Sodium Hydroxide

-

1 M Hydrochloric Acid

-

Saturated aqueous Sodium Bicarbonate

-

Brine (saturated aqueous Sodium Chloride)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dibromoaniline (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of aniline) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine (1.2 eq.) to the stirred solution. Alternatively, if using aqueous NaOH, prepare for a biphasic reaction.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Spectroscopic and Structural Characterization

While specific published data for this compound is scarce, a detailed characterization can be predicted based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Amide Proton (N-H): A singlet is expected in the region of δ 8.0-9.5 ppm. The exact chemical shift will be dependent on the solvent and concentration.

-

Aromatic Protons: The 3,5-dibromophenyl ring will show two signals: a triplet (or more accurately, a triplet-like signal) for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. These are expected in the δ 7.0-8.0 ppm range.

-

tert-Butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around δ 1.3 ppm.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon is expected in the δ 170-180 ppm region.

-

Aromatic Carbons: Signals for the six carbons of the dibromophenyl ring are expected in the δ 120-145 ppm range. The carbons attached to the bromine atoms will be significantly shifted.

-

tert-Butyl Carbons: A signal for the quaternary carbon of the tert-butyl group is expected around δ 40 ppm, and a signal for the three equivalent methyl carbons is expected around δ 27 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to medium absorption band is expected in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected between 1650 and 1680 cm⁻¹.

-

N-H Bend (Amide II band): A medium absorption band is expected around 1550 cm⁻¹.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). The molecular ion peak (M⁺) is expected at m/z 333, 335, and 337 with a relative intensity ratio of approximately 1:2:1.

Predicted Crystal Structure and Molecular Geometry

Based on crystal structures of similar N-aryl amides, the following features are anticipated:

-

The amide group is expected to be planar.

-

There will likely be a significant dihedral angle between the plane of the amide group and the plane of the dibromophenyl ring due to steric hindrance.

-

In the solid state, intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of an adjacent molecule is expected, leading to the formation of chains or other supramolecular assemblies.

Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported in the public domain, its structural motifs are present in a variety of biologically active molecules.

-

Scaffold for Drug Discovery: The N-phenylamide core is a common scaffold in medicinal chemistry. The dibromo substitution pattern can be exploited to modulate lipophilicity and metabolic stability, and to introduce vectors for further chemical modification.

-

Potential as an Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules through reactions targeting the aromatic C-Br bonds (e.g., Suzuki or Buchwald-Hartwig couplings) or the amide N-H group.

-

Probe for Chemical Biology: As a well-defined small molecule, it could be used as a tool compound or a negative control in high-throughput screening campaigns.

Conclusion

This compound is a readily accessible compound with a unique combination of steric and electronic features. This guide has provided a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, and a predictive analysis of its spectroscopic and structural properties. The information presented herein is intended to empower researchers in the fields of chemistry and drug discovery to confidently synthesize, characterize, and explore the potential applications of this intriguing molecule.

References

-

Pharmaffiliates. This compound. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(3,5-Dibromophenyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(3,5-Dibromophenyl)pivalamide

This compound is a substituted aromatic amide that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The presence of the dibromophenyl moiety provides a scaffold that can be further functionalized, making it a valuable intermediate in medicinal chemistry and drug discovery. The pivalamide group, with its sterically hindered tert-butyl substituent, can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential data for its characterization.

Core Synthesis Pathway: Acylation of 3,5-Dibromoaniline

The most direct and widely employed method for the synthesis of this compound is the acylation of 3,5-dibromoaniline with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Schotten-Baumann Reaction

The synthesis of this compound from 3,5-dibromoaniline and pivaloyl chloride proceeds via a nucleophilic acyl substitution mechanism, a fundamental reaction in organic chemistry. This specific transformation is often referred to as a Schotten-Baumann reaction, which involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.

The reaction mechanism can be elucidated in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dibromoaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of pivaloyl chloride. This initial attack results in the formation of a tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

-

Proton Abstraction by Base: The resulting protonated amide is then deprotonated by a base, such as triethylamine or pyridine, which is added to the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) formed as a byproduct, driving the reaction to completion. The formation of a salt (e.g., triethylammonium chloride) is the final step in this process.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the acylation of anilines. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,5-Dibromoaniline | C₆H₅Br₂N | 250.92 | 626-40-4 |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 3282-30-2 |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibromoaniline (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add triethylamine (1.1 - 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

-

Addition of Pivaloyl Chloride: Add a solution of pivaloyl chloride (1.0 - 1.2 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the cooled reaction mixture over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: A common solvent system for the recrystallization of aromatic amides is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. Ethanol or methanol can also be effective. The ideal solvent system will dissolve the compound when hot but have low solubility at room temperature or below.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Gradually add hexanes until the solution becomes turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₃Br₂NO |

| Molecular Weight | 335.04 g/mol |

| CAS Number | 1020252-74-7 |

| ¹H NMR | Expected signals for the aromatic protons and the tert-butyl protons. |

| ¹³C NMR | Expected signals for the aromatic carbons, the carbonyl carbon, and the carbons of the tert-butyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

Note: Specific spectral data should be acquired and interpreted for the synthesized compound and compared with literature values if available.

Safety and Handling

-

Pivaloyl Chloride: Is a corrosive, flammable liquid and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3,5-Dibromoaniline: Is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen. Handle with appropriate PPE in a fume hood.

-

Triethylamine and Dichloromethane: Are volatile and should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for the generation of a versatile building block in drug discovery and development. The Schotten-Baumann acylation of 3,5-dibromoaniline with pivaloyl chloride provides an efficient route to this compound. Careful execution of the experimental protocol, including the purification steps, is essential to obtain a high-purity product suitable for further synthetic transformations. The mechanistic understanding and procedural details provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important chemical intermediate.

References

For the purpose of this guide, specific journal references for the synthesis of this compound were not found. The provided protocol is based on well-established and widely published methodologies for the acylation of anilines. For foundational knowledge on the Schotten-Baumann reaction and nucleophilic acyl substitution, please refer to standard organic chemistry textbooks and the following general resources:

N-(3,5-Dibromophenyl)pivalamide solubility data

An In-Depth Technical Guide to the Solubility Determination of N-(3,5-Dibromophenyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of a compound is a critical physicochemical parameter that significantly influences its biopharmaceutical properties, including absorption and bioavailability. For drug candidates such as this compound, a thorough understanding of solubility is paramount for successful formulation development and preclinical assessment. This guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility of this compound. It details both the "gold standard" thermodynamic shake-flask method and high-throughput kinetic solubility assays, offering field-proven insights into experimental design, execution, and data interpretation. This document is intended to serve as a practical resource for researchers and scientists in the pharmaceutical and chemical industries.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₃Br₂NO and a molecular weight of 335.04 g/mol .[1][2][3][4] Its structure, characterized by a dibrominated phenyl ring attached to a pivalamide group, suggests a lipophilic nature, which may correlate with low aqueous solubility. Accurate determination of its solubility is a crucial first step in its evaluation as a potential therapeutic agent or for other chemical applications. Poor solubility can present significant challenges in drug development, affecting everything from in vitro assay reliability to in vivo efficacy.[5][6][7][8]

Compound Details:

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 1020252-74-7 |

| Molecular Formula | C₁₁H₁₃Br₂NO |

| Molecular Weight | 335.04 |

| Synonyms | Propanamide, N-(3,5-dibromophenyl)-2,2-dimethyl- |

The Science of Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery and development, solubility is typically assessed in two distinct ways: thermodynamic and kinetic. Understanding the difference is crucial for designing appropriate experiments and correctly interpreting the results.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and undissolved solid are in equilibrium.[7][8] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[9][10] This value is critical for formulation development and understanding the compound's intrinsic properties.[5][7]

-

Kinetic Solubility: This measurement is often employed in high-throughput screening settings. It reflects the concentration at which a compound, initially dissolved in a solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[5][6][11] Kinetic solubility is influenced by the experimental conditions, such as the rate of addition and mixing, and can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[9] Nevertheless, it is a valuable tool for the rapid assessment of a large number of compounds in early drug discovery.[6]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9][10]

Principle:

An excess of the solid compound is agitated in a specific solvent or buffer for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved material. The resulting saturated solution is then filtered to remove any undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[7]

-

Ensure the amount of solid added is sufficient to create a suspension and maintain an excess of undissolved material throughout the experiment.[9]

-

-

Equilibration:

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Alternatively, centrifuge the vials at high speed to pellet the undissolved compound.[5]

-

Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[5][8][12]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample.

-

-

Data Reporting:

-

The determined concentration is the thermodynamic solubility. Report the value in units of µg/mL and/or µM.

-

Kinetic Solubility Determination: High-Throughput Methods

Kinetic solubility assays are designed for speed and are well-suited for early drug discovery when compound availability may be limited.[6] The direct UV or nephelometric methods are commonly used.[11][13]

Principle:

A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored as an indication of the compound's solubility limit under these non-equilibrium conditions.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Prepare a stock solution of this compound in 100% DMSO, for example, at a concentration of 20 mM.[6]

-

In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

-

Incubation:

-

Add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.

-

Mix the contents thoroughly by shaking the plate.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period, typically 1 to 2 hours.[5]

-

-

Detection and Quantification:

-

For Nephelometry:

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control indicates the formation of a precipitate.[11]

-

The kinetic solubility is the highest concentration that does not show significant precipitation.

-

-

For Direct UV/LC-MS:

-

After incubation, filter the solution in each well using a solubility filter plate to separate the undissolved precipitate.[5][6]

-

Transfer the filtrate to a UV-compatible plate.

-

Measure the UV absorbance at the compound's λ_max or analyze by LC-MS/MS.[11]

-

Quantify the concentration of the dissolved compound by comparing the signal to a calibration curve. The resulting concentration is the kinetic solubility.

-

-

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound

| Assay Type | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | PBS, pH 7.4 | 25 | [Insert Value] | [Insert Value] |

| Kinetic | PBS, pH 7.4 | 25 | [Insert Value] | [Insert Value] |

Interpretation:

-

A low µg/mL value indicates poor aqueous solubility, which is a common characteristic of drug-like molecules and can be a predictor of poor oral absorption.[8][13]

-

It is expected that the kinetic solubility value may be higher than the thermodynamic solubility value. A large discrepancy between the two can indicate a tendency for the compound to form supersaturated solutions, which can have implications for formulation strategies.

Conclusion

Determining the aqueous solubility of this compound is a fundamental step in its physicochemical characterization. This guide has provided detailed, scientifically grounded protocols for measuring both thermodynamic and kinetic solubility. The choice of method will depend on the stage of research; kinetic assays are ideal for high-throughput screening in early discovery, while the thermodynamic shake-flask method provides the definitive equilibrium solubility value essential for later-stage development and formulation. By following these self-validating protocols, researchers can generate reliable and reproducible solubility data, enabling informed decisions in the progression of this compound as a research compound or potential drug candidate.

References

- Alsenz J, Kansy M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

National Center for Biotechnology Information. In-vitro solubility assays in drug discovery. [Link]

-

Pharmaffiliates. This compound. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: 1020252-74-7 [chemicalbook.com]

- 3. 1020252-74-7|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of N-(3,5-Dibromophenyl)pivalamide

Abstract

This whitepaper provides an in-depth technical guide to the comprehensive spectroscopic characterization of N-(3,5-Dibromophenyl)pivalamide (CAS No. 1020252-74-7).[1][2] Aimed at researchers, chemists, and quality control professionals, this document details the theoretical underpinnings and practical interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section elucidates how the unique structural features of the molecule are reflected in its spectral output, providing a robust framework for structural verification and purity assessment. The guide includes standardized protocols, data interpretation, and visual aids to ensure scientific integrity and practical applicability.

Introduction and Molecular Structure

This compound is a halogenated aromatic amide. Its structure features a 1,3,5-trisubstituted benzene ring, a secondary amide linkage, and a sterically bulky tertiary-butyl (t-butyl) group. These distinct chemical environments make it an excellent subject for illustrating the power of combined spectroscopic techniques for unambiguous structural elucidation. The bromine atoms, the amide functionality, and the aliphatic pivaloyl group each provide characteristic signals that are key to its identification.

The structural integrity of such molecules is paramount in fields like medicinal chemistry and materials science, where N-aryl amides often serve as crucial intermediates in the synthesis of more complex target molecules. Accurate and thorough characterization is the bedrock of reliable and reproducible scientific research.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its constituent parts.

¹H NMR Spectral Analysis

Theoretical Principles: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments: the amide N-H proton, the two equivalent aromatic protons ortho to the amide group, the single aromatic proton para to the amide, and the nine equivalent protons of the t-butyl group. The aromatic protons on a benzene ring typically resonate in the δ 7-8 ppm region.[3] Their splitting pattern is dictated by spin-spin coupling with neighboring protons; in a 1,3,5-trisubstituted ring, meta-coupling (⁴J) of 2-3 Hz is expected.[4] The amide proton (N-H) often appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The t-butyl group protons are highly shielded and will appear as a sharp singlet far upfield.

Data Interpretation:

| Signal # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.8 - 8.0 | d (J ≈ 2 Hz) | 2H | Ar-H (C2, C6) |

| 2 | ~ 7.5 - 7.7 | t (J ≈ 2 Hz) | 1H | Ar-H (C4) |

| 3 | ~ 7.5 - 8.5 | br s | 1H | N-H |

| 4 | ~ 1.3 | s | 9H | -C(CH₃ )₃ |

| Note: Predicted values based on typical chemical shifts for this structural class. Actual values may vary slightly based on solvent and instrument. |

The two protons at the C2 and C6 positions are chemically equivalent and appear as a doublet due to meta-coupling with the proton at C4. The proton at C4, in turn, is split into a triplet by its two equivalent neighbors (C2-H and C6-H). The nine protons of the t-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet.

¹³C NMR Spectral Analysis

Theoretical Principles: The molecule is expected to exhibit six distinct signals in the proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the amide will be the most downfield signal, typically appearing between 160-180 ppm. The aromatic carbons will resonate in the 110-150 ppm range, with carbons directly bonded to the electronegative bromine and nitrogen atoms showing distinct shifts.[3] The aliphatic carbons of the pivaloyl group will be the most upfield.

Data Interpretation:

| Signal # | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 176 | Amide C =O |

| 2 | ~ 140 | Ar-C -N (C1) |

| 3 | ~ 129 | Ar-C H (C4) |

| 4 | ~ 123 | Ar-C -Br (C3, C5) |

| 5 | ~ 121 | Ar-C H (C2, C6) |

| 6 | ~ 40 | C (CH₃)₃ |

| 7 | ~ 27 | C(C H₃)₃ |

| Note: Predicted values based on typical chemical shifts and data from analogous structures like 3,5-Dibromophenol.[5] Actual values may vary. |

The symmetry of the molecule results in the equivalence of C2/C6, C3/C5, and the three methyl carbons of the t-butyl group, reducing the total number of expected signals.

NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key expected absorptions include the N-H stretch, the amide C=O stretch (Amide I band), and the N-H bend/C-N stretch combination (Amide II band).[6][7] Aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches of the t-butyl group, will also be present.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~ 3300 - 3250 | Medium, Sharp | N-H Stretch | Secondary Amide (N-H) |

| ~ 2970 - 2870 | Medium-Strong | C-H Stretch | Aliphatic (t-butyl) |

| ~ 1680 - 1660 | Strong | C=O Stretch (Amide I) | Secondary Amide (C=O) |

| ~ 1550 - 1520 | Medium-Strong | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |

| ~ 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 850 - 750 | Strong | C-H Out-of-plane Bend | 1,3,5-Trisubstituted Benzene |

| ~ 600 - 500 | Medium | C-Br Stretch | Aryl Bromide |

| Note: Values are typical ranges. Solid-state (KBr, ATR) spectra may show band broadening and shifts due to hydrogen bonding.[6][8] |

The strong absorption around 1670 cm⁻¹ is highly characteristic of the amide carbonyl group.[7] The presence of a sharp N-H stretch around 3300 cm⁻¹ and a strong Amide II band confirms the secondary amide functionality.

IR Experimental Protocol (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion (M⁺•) of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 1:2:1. A common fragmentation pathway for aromatic amides is the cleavage of the amide bond (N-CO).[9][10]

Predicted Fragmentation Pattern:

The molecular weight of C₁₁H₁₃Br₂NO is 335.04 g/mol (using ⁷⁹Br). The molecular ion cluster should appear around m/z 333, 335, and 337.

-

Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond between the carbonyl group and the t-butyl group. This would lead to the loss of a t-butyl radical (•C(CH₃)₃, 57 Da) and the formation of a dibromophenylisocyanate-derived cation.

-

Amide Bond Cleavage (N-CO): Cleavage of the N-CO bond is also a characteristic fragmentation for amides.[9][11] This can occur in two ways:

-

Formation of the pivaloyl cation, [C(CH₃)₃CO]⁺, at m/z 85.

-

Formation of the 3,5-dibromoaniline radical cation, [C₆H₅Br₂N]⁺•, at m/z 251 (with its corresponding M+2 and M+4 peaks).

-

-

McLafferty Rearrangement: A McLafferty rearrangement is not possible for this molecule as there are no γ-hydrogens relative to the carbonyl group.[12]

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Mass Spectrometry Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled to a GC, via chromatographic separation.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

-

Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with theoretical distributions.

Integrated Spectroscopic Workflow and Conclusion

The structural confirmation of this compound is a synergistic process. Each technique provides a piece of the puzzle, and together they offer an unambiguous identification.

Figure 3: Integrated workflow for the spectroscopic characterization of a chemical entity.

References

-

Navickas, A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Amide infrared spectra. Available at: [Link] (Note: A more specific link was not available from the search results).

-

Khetrapal, C. L., & Pande, U. C. (1964). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 60(5), 333-339. Available at: [Link]

-

Cortes, S. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

Barros, W. R. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health (NIH). Available at: [Link]

-

Fernández, G. (n.d.). IR Spectrum: Amides. Química Orgánica. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

ACETINALLIDE MCLAFFERTY PHENYLCATION. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

National Bureau of Standards. (1977). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Available at: [Link]

-

Saeed, S., et al. (2011). N-(4-Bromophenyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o26. Available at: [Link]

-

PubChem. (n.d.). N-(3-bromophenyl)nitrous amide. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-Bromo-1,5-hexadiene. Available at: [Link]

-

The Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available at: [Link]

-

MDPI. (2016). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Available at: [Link]

-

SpectraBase. (n.d.). 3,5-Dibromophenol - 13C NMR. Available at: [Link]

-

SpectraBase. (n.d.). 3-bromo-N-(2,4-dibromophenyl)benzamide - 13C NMR. Available at: [Link]

-

SpectraBase. (n.d.). 3-bromo-N-(2,4-dibromophenyl)benzamide - 1H NMR. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1020252-74-7 | this compound - AiFChem [aifchem.com]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. ias.ac.in [ias.ac.in]

- 5. spectrabase.com [spectrabase.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Strategic Guide to Unveiling the Therapeutic Targets of N-(3,5-Dibromophenyl)pivalamide

Abstract

N-(3,5-Dibromophenyl)pivalamide is a synthetic compound whose biological activities and therapeutic targets remain largely uncharacterized.[1][2][3][4][5] This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential molecular targets. Moving beyond a rigid template, this document provides a logical and experimentally robust workflow designed for researchers, scientists, and drug development professionals. We will navigate from broad, unbiased screening approaches to hypothesis-driven functional validation, integrating computational prediction, biophysical analysis, and cell-based functional assays. The core philosophy is to build a self-validating cascade of evidence to confidently pinpoint the mechanism of action, thereby illuminating the therapeutic potential of this and other novel chemical entities.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a potential therapeutic from a chemical structure to a clinical candidate is predicated on a foundational principle: understanding its precise mechanism of action.[6][7] this compound, with its dibrominated phenyl ring and pivalamide moiety, represents a common starting point in drug discovery—a molecule with potential, but an unknown purpose. The critical first step is to identify its specific biological target(s).[8] This process is not merely an academic exercise; it is a crucial step that de-risks subsequent development, informs patient selection strategies, and predicts potential on- and off-target effects.[9][10]

This guide outlines a strategic workflow to deorphanize this compound, establishing a clear line of sight from molecular interaction to potential therapeutic function.

Phase I: Hypothesis Generation & Unbiased Discovery

We will initiate the investigation with parallel efforts: generating educated hypotheses based on chemical structure and employing an unbiased screen to capture unanticipated interactions.

Computational Target Prediction: An In Silico First Pass

Before committing to resource-intensive wet-lab experiments, computational methods can narrow the field of potential targets.[11][12] Ligand-based approaches, which operate on the principle that similar molecules often bind to similar targets, are particularly useful.[13]

-

Methodology: Utilize web servers like SwissTargetPrediction.[13] These tools compare the 2D and 3D structure of this compound against extensive databases of known ligands for thousands of proteins.[13] The output is a ranked list of the most probable protein targets.

-

Causality: This step is a cost-effective prioritizing filter. The N-phenylpivalamide scaffold may show similarity to known ligands for specific protein families. For instance, the presence of a substituted phenyl ring is a common feature in inhibitors of protein kinases and enzymes like Indoleamine 2,3-dioxygenase (IDO1). This initial computational screen provides the basis for our first set of hypotheses.

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry

To cast a wide, unbiased net, we will employ a chemical proteomics approach to physically isolate binding partners from a complex biological sample.

-

Protocol: Immobilization and Pull-down

-

Ligand Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose). A control column with the linker and no compound is essential.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line like SKOV-3 for oncology applications).

-

Affinity Chromatography: Incubate the lysate with both the compound-bound beads and the control beads. Proteins that specifically bind to this compound will be retained on the experimental column.

-

Elution: Elute the bound proteins using a denaturing buffer.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis & Trustworthiness: True targets will be significantly enriched in the experimental pull-down compared to the control column. This self-validating system, comparing experimental to control, minimizes the identification of non-specific binders. The output is a list of high-confidence candidate binding proteins.

Caption: Phase I Workflow: Parallel computational and unbiased discovery.

Phase II: Target Validation and Engagement in a Cellular Context

Identifying a potential binding partner is only the first step. The critical follow-up is to confirm this interaction occurs within the complex milieu of a living cell.[8][9]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[14][15][16][17] An increase in the melting temperature of a protein in the presence of the compound is direct evidence of target engagement.[18]

-

Protocol: Isothermal Dose-Response (ITDRF) CETSA

-